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molecular formula C8H8IN3 B8737412 5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine CAS No. 43024-26-6

5,7-Dimethyl-3-iodopyrazolo(1,5-a)pyrimidine

Cat. No. B8737412
M. Wt: 273.07 g/mol
InChI Key: PXXQWKMEJGDPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093617

Procedure details

A solution of ICl [5.0g (27 mmoles)] in CHCl3 (50 ml) was added to a stirred solution of 5,7-dimethyl pyrazolo[1,5-a]pyrimidine [2.96g (20 mmoles)] in CHCl3 (50 ml). Within a few minutes, the mixture became warm and crystals of the hydrochloride salt of the subject compound began to separate. The mixture was warmed on the steam bath for 2-3 minutes to complete the reaction, and then refrigerated overnight. The yellow hydrochloride salt was separated by filtration, washed with Et2O, and air dried. The yellow solid, which weighed 4.4g, was dissolved in water (100 ml) and this solution was made alkaline by the addition of NaOH solution (2.5N). The alkaline solution was extracted with CHCl3 3(25 ml), and the CHCl3 extracts were dried over Na2SO4. The CHCl3 extract was chromatographed on basic alumina, and the CHCl3 eluant evaporated to dryness. The residue was recrystallized from petroleum ether (30°-60°) to afford 2.02g (37%) of analytically pure product; mp 120°-2°.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[N:5]=1>C(Cl)(Cl)Cl>[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]2[N:11]=[CH:12][C:13]([I:1])=[C:6]2[N:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ICl
Name
Quantity
2.96 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)C)N=CC2
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
the mixture became warm
CUSTOM
Type
CUSTOM
Details
to separate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed on the steam bath for 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The yellow hydrochloride salt was separated by filtration
WASH
Type
WASH
Details
washed with Et2O, and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (100 ml)
ADDITION
Type
ADDITION
Details
by the addition of NaOH solution (2.5N)
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted with CHCl3 3(25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the CHCl3 extracts were dried over Na2SO4
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extract
CUSTOM
Type
CUSTOM
Details
was chromatographed on basic alumina
CUSTOM
Type
CUSTOM
Details
the CHCl3 eluant evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from petroleum ether (30°-60°)
CUSTOM
Type
CUSTOM
Details
to afford 2.02g (37%) of analytically pure product

Outcomes

Product
Name
Type
Smiles
CC1=NC=2N(C(=C1)C)N=CC2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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